3-(1-Methyl-1H-pyrazol-3-yl)aniline

Description

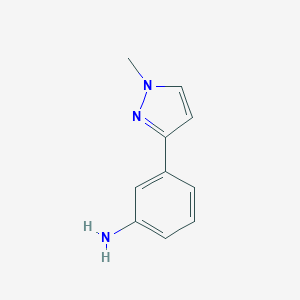

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylpyrazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-6-5-10(12-13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXOZSROZJGRRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370708 | |

| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-37-6 | |

| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1-Methyl-1H-pyrazol-3-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Introduction

3-(1-Methyl-1H-pyrazol-3-yl)aniline, a substituted aromatic amine featuring a methylated pyrazole moiety, has emerged as a critical building block in modern medicinal chemistry. Its structural attributes make it a valuable intermediate in the synthesis of complex heterocyclic systems, particularly those designed to modulate the activity of protein kinases. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in various non-covalent interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the significant applications of this compound for researchers and professionals in the field of drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 175202-37-6 | [1] |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | Solid | N/A |

| Melting Point | 116.5 °C | N/A |

| InChI Key | ZRXOZSROZJGRRH-UHFFFAOYSA-N | [1] |

| SMILES | Cn1ccc(n1)-c2cccc(N)c2 | [1] |

Synthesis and Manufacturing

The synthesis of this compound can be efficiently achieved through a two-step process commencing from commercially available 1-(3-aminophenyl)ethanone. This method involves the formation of an enaminone intermediate, followed by a cyclization reaction with methylhydrazine.

Synthetic Scheme

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-aminophenyl)-1-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-aminophenyl)ethanone (1.0 eq) in toluene.

-

Reagent Addition: Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

Causality: The use of DMF-DMA serves as both a reactant and a dehydrating agent, efficiently driving the condensation reaction forward to form the enaminone. Toluene is an effective solvent for this transformation due to its appropriate boiling point and azeotropic removal of methanol, a byproduct of the reaction.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude enaminone intermediate from Step 1 in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Reagent Addition: Add methylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Causality: The cyclization reaction is catalyzed by a weak acid, such as acetic acid, which facilitates the nucleophilic attack of the hydrazine onto the enaminone system, leading to the formation of the stable pyrazole ring. Ethanol is a suitable solvent for this step due to its polarity and ability to dissolve all reactants.

Applications in Research and Drug Development

The unique arrangement of a nucleophilic aniline group and a versatile pyrazole ring makes this compound a highly sought-after intermediate in the synthesis of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Role as a Key Intermediate for Kinase Inhibitors

This aniline derivative serves as a crucial precursor for the synthesis of inhibitors targeting several important kinase families, including Aurora kinases and Polo-like kinases (PLKs), both of which are critical regulators of cell division. The aniline nitrogen provides a convenient handle for the introduction of various heterocyclic scaffolds, such as pyrimidines or triazines, which are common core structures in many kinase inhibitors.

Sources

Structure Elucidation of 3-(1-Methyl-1H-pyrazol-3-yl)aniline: A Multi-Technique Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2][3] The precise structural characterization of its derivatives is a critical, non-negotiable step in the drug discovery and development pipeline. An incorrect structural assignment can invalidate biological data and misdirect entire research programs. This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of 3-(1-Methyl-1H-pyrazol-3-yl)aniline (CAS: 175202-37-6), a representative N-heterocyclic compound. We will detail an integrated analytical workflow, moving from initial purity assessment to definitive three-dimensional confirmation, emphasizing the causality behind each experimental choice. The protocols and validation systems described herein are designed to ensure the highest degree of scientific integrity and trustworthiness.

Foundational Analysis: Purity and Initial Characterization

Before embarking on sophisticated spectroscopic analysis, establishing the purity of the analyte is paramount. Impurities can introduce extraneous signals, leading to significant misinterpretation of data. The first step in any structural elucidation workflow is therefore purification and verification.

Purification via Recrystallization

For solid organic compounds like this compound, recrystallization is the most effective and widely used method for purification.[4][5] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[6][7]

Experimental Protocol: Recrystallization

-

Solvent Selection: Screen various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent pairs like ethanol/water or toluene/hexane can also be effective.[8]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the chosen hot solvent to form a saturated solution. Using excess solvent will significantly reduce the final yield.[4][5]

-

Hot Filtration (If Necessary): If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

-

Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of large, pure crystals. The solution can then be placed in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[8]

-

Drying: Dry the crystals thoroughly under vacuum to remove all traces of the solvent. The purity can then be checked by melting point analysis and chromatography (TLC/HPLC).

Core Physical Properties

A validated starting point includes confirming the basic physical and chemical properties of the molecule.

| Property | Value | Source |

| CAS Number | 175202-37-6 | [9][10] |

| Molecular Formula | C₁₀H₁₁N₃ | [10][11] |

| Molecular Weight | 173.21 g/mol | [10] |

| Monoisotopic Mass | 173.0953 Da | [11] |

Spectroscopic Analysis: Decoding the Molecular Framework

Spectroscopy is the cornerstone of structure elucidation, providing detailed information about the molecule's mass, functional groups, and atomic connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition through high-resolution measurements. It also offers structural clues via the analysis of fragmentation patterns.

Causality of Choice: We employ Electron Ionization (EI) as the initial technique due to its ability to generate a distinct molecular ion peak and produce rich, reproducible fragmentation libraries.

Expected Results:

-

Molecular Ion (M⁺): A prominent peak at m/z 173 is expected, corresponding to the molecular weight of the compound.[11]

-

Nitrogen Rule: As this compound contains three nitrogen atoms (an odd number), the Nitrogen Rule predicts an odd nominal molecular weight, which is consistent with the expected mass of 173 Da.[12][13]

-

Fragmentation Pattern: The stability of the aromatic rings is expected to result in an intense molecular ion peak.[12] Key fragmentations may include the loss of HCN from the aniline ring or cleavage adjacent to the amine group (α-cleavage).[12][13][14]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the purified compound (~1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Fragmentation Data

| m/z Value | Possible Fragment | Notes |

| 173 | [C₁₀H₁₁N₃]⁺ | Molecular Ion (M⁺) |

| 172 | [M-H]⁺ | Loss of a hydrogen atom, common in aromatic amines[12] |

| 146 | [M-HCN]⁺ | Loss of hydrogen cyanide from the aniline moiety[12] |

| 91 | [C₆H₅N]⁺ | Fragment corresponding to the aniline portion |

| 82 | [C₄H₆N₂]⁺ | Fragment corresponding to the methyl-pyrazole portion |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule in solution.[15] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment.[16]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.

-

2D Spectra Acquisition: Acquire gradient-selected 2D correlation spectra, specifically ¹H-¹³C HSQC and ¹H-¹³C HMBC, using standard pulse programs. The HMBC experiment should be optimized for a long-range coupling constant of ~8 Hz.

¹H and ¹³C NMR - Predicted Chemical Shifts and Assignments

The structure contains 8 unique proton environments and 10 unique carbon environments.

| Position | Predicted ¹H δ (ppm), Mult. | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from Protons) |

| N1-CH₃ | ~3.9 (s, 3H) | ~39.0 | C3, C5 |

| C3 | - | ~152.0 | - |

| C4 | ~6.4 (d, 1H) | ~106.0 | C3, C5, C1' |

| C5 | ~7.5 (d, 1H) | ~131.0 | C3, C4, N1-CH₃ |

| C1' | - | ~135.0 | - |

| C2' | ~7.1 (s, 1H) | ~114.0 | C4', C6', C3 |

| C3' | - | ~149.0 | - |

| C4' | ~6.8 (d, 1H) | ~117.0 | C2', C6' |

| C5' | ~7.2 (t, 1H) | ~130.0 | C1', C3' |

| C6' | ~6.9 (d, 1H) | ~113.0 | C2', C4' |

| NH₂ | ~3.7 (br s, 2H) | - | C2', C4' |

Note: Chemical shifts are predictions and may vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet, br s=broad singlet.

Analysis of 2D NMR Data:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is used to definitively link each proton to its directly attached carbon.[17] For example, the proton signal at ~6.4 ppm will show a correlation cross-peak to the carbon signal at ~106.0 ppm, assigning them as H4 and C4, respectively.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds, establishing connectivity between different parts of the molecule.[17][18][19]

Key HMBC Correlations for Structural Confirmation:

-

N-Methyl to Pyrazole Ring: A strong correlation from the N-CH₃ protons (~3.9 ppm) to both C3 (~152.0 ppm) and C5 (~131.0 ppm) of the pyrazole ring confirms the methyl group is on the nitrogen and allows for the assignment of the pyrazole ring carbons.[20]

-

Pyrazole to Aniline Linkage: The most crucial correlation is from a pyrazole proton (H4 or H5) to the aniline carbon C1'. A correlation from H4 (~6.4 ppm) to C1' (~135.0 ppm) would provide unambiguous proof of the C3-C1' bond.

-

Aniline Ring Connectivity: Correlations from the aniline protons to their neighboring carbons (e.g., H2' to C4' and C6') will confirm the substitution pattern on the aniline ring.

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular structure.

Definitive Confirmation: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[18] It provides a precise 3D map of the electron density in the solid state, revealing exact atomic positions, bond lengths, and bond angles, thereby eliminating any possibility of isomeric confusion.[21][22][23]

Caption: Generalized workflow for single-crystal X-ray crystallography analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a single crystal of suitable quality (typically >0.1 mm in all dimensions) from the purified compound. This is often achieved by slow evaporation of a saturated solution or by vapor diffusion.

-

Data Collection: Mount a selected crystal on a goniometer and place it in a diffractometer. Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam while rotating the crystal.[21]

-

Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

-

Validation: The final refined structure is validated and analyzed to provide precise information on the molecular geometry.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Initial purification by recrystallization ensures the quality of the sample. Mass spectrometry confirms the molecular weight and elemental formula. Finally, a comprehensive suite of 1D and 2D NMR experiments elucidates the precise atomic connectivity in solution. For absolute, irrefutable confirmation, single-crystal X-ray crystallography provides the definitive solid-state structure. Following this rigorous, multi-faceted workflow guarantees the highest level of scientific accuracy, providing a trustworthy foundation for all subsequent research and development efforts.

References

- Recrystallization. (n.d.). UCLA Chemistry and Biochemistry.

- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.

- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

- Faria, J. V., et al. (2017). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.Molecules, 22(7), 1175.

- Recrystallization (chemistry). (2023, December 2). In Wikipedia.

- Recrystallization. (n.d.). University of California, Davis, Department of Chemistry.

- GCMS Section 6.15 - Fragmentation of Amines. (n.d.). Whitman College.

- Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. (2020, December 18). YouTube.

- 3-(1H-pyrazol-1-yl)aniline. (n.d.). PubChem.

- 3-(1H-Pyrazol-3-yl)aniline. (n.d.). PubChem.

- Al-Ostoot, F. H., et al. (2021). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview.SN Applied Sciences, 3(4), 447.

- Video: Mass Spectrometry: Amine Fragmentation. (2024). JoVE.

- General structure for Pyrazole derivative (A2). (n.d.). ResearchGate.

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.University of Aveiro.

- Al-Hamdani, A. A., et al. (2022). Synthesis, Characterization, X-Ray Crystal Study and Bioactivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites.Crystals, 12(10), 1362.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Metin Balci.

- Kumar, V., & Aggarwal, M. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.International Journal of ChemTech Research, 8(7), 113-127.

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.

- Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.Frontiers in Chemistry, 9, 654738.

- Sharma, N., et al. (2023). X-ray crystallographic comparison of pyrazole subsidiaries.ResearchGate.

- Al-Majid, A. M., et al. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.Crystals, 12(1), 114.

- Simokaitiene, J., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.RSC Advances, 13(12), 8089-8101.

- 2D NMR- Worked Example 2 (HSQC and HMBC). (2020, April 10). YouTube.

- This compound. (n.d.). PubChemLite.

- HSQC and HMBC. (n.d.). Columbia University, NMR Core Facility.

- General method for the reduction of nitroarenes and carbonyl compounds. (n.d.). The Royal Society of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Recrystallization [sites.pitt.edu]

- 6. mt.com [mt.com]

- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. This compound | 175202-37-6 [chemicalbook.com]

- 10. 175202-37-6|this compound|BLD Pharm [bldpharm.com]

- 11. PubChemLite - this compound (C10H11N3) [pubchemlite.lcsb.uni.lu]

- 12. GCMS Section 6.15 [people.whitman.edu]

- 13. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. youtube.com [youtube.com]

- 20. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

A Technical Guide to 3-(1-Methyl-1H-pyrazol-3-yl)aniline: A Core Scaffold for Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This document provides a comprehensive technical overview of 3-(1-Methyl-1H-pyrazol-3-yl)aniline, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a robust synthetic strategy, and explore its applications as a privileged scaffold in the design of targeted therapeutics. The guide emphasizes the causality behind experimental choices and provides actionable protocols, aligning with the principles of expertise, authoritativeness, and trustworthiness required for advanced drug development programs.

The Pyrazole-Aniline Scaffold: A Privileged Motif in Medicinal Chemistry

The fields of oncology, immunology, and virology have seen a paradigm shift with the advent of targeted therapies, many of which are small molecules designed to interact with specific protein binding sites. Within the vast chemical space available to medicinal chemists, certain molecular frameworks consistently appear in successful drug candidates. These are often referred to as "privileged scaffolds."

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is one such scaffold.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal anchor for binding to enzyme active sites.[3] When coupled with an aniline moiety, the resulting structure, such as this compound, becomes a particularly versatile building block. The aniline's amino group serves as a crucial synthetic handle, allowing for the facile introduction of diverse chemical functionalities to explore the target's binding pocket and optimize pharmacological properties. Numerous approved drugs, including kinase inhibitors like Ibrutinib and Ruxolitinib, feature a core pyrazole structure, underscoring its importance in modern drug design.[1]

This guide focuses specifically on the this compound isomer, detailing its properties and utility for researchers aiming to leverage this powerful scaffold.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development.

Core Data

All quantitative data for this compound are summarized in the table below for efficient reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁N₃ | [4][5][6][7] |

| Molecular Weight | 173.21 g/mol | [4][5][6][7] |

| CAS Number | 175202-37-6 | [4][5][8] |

| IUPAC Name | 3-(1-methyl-1H-pyrazol-3-yl)benzenamine | N/A |

| SMILES | Cn1ccc(n1)-c2cccc(N)c2 | [7] |

| InChI Key | ZRXOZSROZJGRRH-UHFFFAOYSA-N | [7] |

Chemical Structure

The structural representation of the molecule is critical for understanding its steric and electronic characteristics, which dictate its interaction with biological targets.

Caption: 2D structure of this compound.

Synthesis and Quality Control Workflow

The reliable synthesis and rigorous characterization of starting materials are non-negotiable for reproducible research. While multiple synthetic routes exist for substituted pyrazoles, a common and logical approach involves the condensation of a 1,3-dicarbonyl equivalent with a hydrazine, followed by functional group manipulation.

Proposed Synthetic Pathway

This proposed pathway relies on commercially available starting materials and employs well-established, high-yielding chemical transformations. The rationale is to construct the pyrazole ring first and then reveal the aniline functionality, which can be sensitive to some reaction conditions.

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

-

Step 1: The reaction of an acetophenone with DMF-DMA generates a vinologous amide (an enaminone), which is an excellent 1,3-dicarbonyl surrogate. This intermediate readily undergoes a cyclocondensation reaction with methylhydrazine. Acetic acid is used as a catalyst to facilitate the reaction, which cleanly yields the desired N-methylated pyrazole isomer. The nitro group is chosen as a precursor to the aniline because it is robust and unreactive under these conditions.

-

Step 2: The reduction of an aromatic nitro group is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction using tin(II) chloride (SnCl₂) in hydrochloric acid is a classic and highly effective method that is tolerant of many other functional groups.

Protocol: Synthesis of this compound

Materials:

-

3'-Nitroacetophenone

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Methylhydrazine

-

Glacial Acetic Acid

-

Palladium on Carbon (10 wt. %)

-

Ethanol, Methanol

-

Ethyl Acetate, Hexanes

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

Part A: Synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)-1-nitrobenzene

-

To a solution of 3'-nitroacetophenone (1.0 eq) in toluene (5 mL/g), add DMF-DMA (1.2 eq).

-

Heat the mixture to reflux for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the crude residue in glacial acetic acid (8 mL/g).

-

Add methylhydrazine (1.1 eq) dropwise, maintaining the temperature below 30°C.

-

Heat the mixture to 100°C for 4-6 hours.

-

Cool the reaction and pour it into ice water, then basify with a saturated NaHCO₃ solution until pH ~8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude nitro-pyrazole intermediate. Purify by column chromatography if necessary.

Part B: Reduction to this compound

-

Dissolve the intermediate from Part A (1.0 eq) in ethanol or methanol (10 mL/g).

-

Carefully add 10% Pd/C catalyst (5-10 mol %).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

-

Stir vigorously at room temperature for 6-12 hours until the reaction is complete (monitor by LC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Self-Validating System: Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product (173.21 g/mol ) and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, including the connectivity of the pyrazole and aniline rings and the position of the methyl group.

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, which should typically be >95% for use in drug discovery applications.

Applications in Drug Discovery and Development

The title compound is not typically a final drug product but rather a high-value intermediate or starting point for library synthesis. Its structure contains two key features that medicinal chemists exploit.

Caption: Role of the scaffold in drug discovery workflows.

-

The N-Methyl Pyrazole Ring: This moiety is an excellent bioisostere for other aromatic systems. The nitrogen atoms can participate in hydrogen bonding with protein residues. The N-methyl group often enhances metabolic stability and can provide favorable steric interactions within a binding pocket.

-

The Aniline Amino Group: This is the primary point of diversification. It is a potent nucleophile, allowing for a wide range of chemical reactions to build out the rest of the molecule. This is crucial in Structure-Activity Relationship (SAR) studies. Research has shown that aniline-derived pyrazoles are effective scaffolds for anticancer and antiviral agents.[9][10]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, the general precautions for aromatic amines should be strictly followed.[11]

| Hazard Category | Precautionary Statement & Protocol | Source(s) |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink or smoke when using this product. | [8][11][12] |

| Skin/Eye Irritation | Causes skin and serious eye irritation. Wear protective gloves, protective clothing, and eye/face protection. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes. | [13][14] |

| Engineering Controls | Use only outdoors or in a well-ventilated area. A certified chemical fume hood is mandatory for all handling operations. | [8][14] |

| Storage | Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. | [5] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [8] |

Experimental Protocol: Case Study in Amide Coupling

To demonstrate the synthetic utility of this compound, the following protocol details its use in a standard amide coupling reaction, a cornerstone of medicinal chemistry for generating libraries of potential drug candidates.

Objective: To synthesize N-(3-(1-methyl-1H-pyrazol-3-yl)phenyl)benzamide as a representative example of scaffold elaboration.

Reagents:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq) as a base

-

Dichloromethane (DCM) as solvent

Caption: Workflow for a standard amide coupling reaction.

Step-by-Step Protocol:

-

Setup: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (e.g., 173 mg, 1.0 mmol) and triethylamine (209 µL, 1.5 mmol) in anhydrous dichloromethane (10 mL).

-

Addition: Cool the solution to 0°C using an ice bath. Add benzoyl chloride (122 µL, 1.05 mmol) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Check for the consumption of the starting aniline using TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or LC-MS.

-

Workup: Once complete, dilute the reaction with additional DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide product.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its structure combines the privileged pyrazole scaffold with a versatile aniline functional group, providing an ideal starting point for the synthesis of targeted molecular libraries. A firm grasp of its physicochemical properties, synthetic pathways, and safe handling procedures, as detailed in this guide, empowers researchers to effectively leverage this building block in the pursuit of novel therapeutics. Its continued application in the synthesis of kinase inhibitors and other targeted agents ensures its relevance in the future of drug discovery.

References

- 3-(1H-Pyrazol-3-yl)aniline. PubChem.

- 3-(1H-pyrazol-1-yl)aniline. PubChem.

- 4-(1-Methyl-1H-pyrazol-3-yl)aniline. Oakwood Chemical. [Link]

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.

- Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). PubMed.

- Synthesis of 3-(1-methyl-1H-pyrazol-3-yl)piperazine. PrepChem.com. [Link]

- This compound. Amerigo Scientific. [Link]

- Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.

- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2022). MDPI. [Link]

- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. [Link]

- N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. (2015). PubMed.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 175202-37-6 [chemicalbook.com]

- 5. 175202-37-6|this compound|BLD Pharm [bldpharm.com]

- 6. 4-(1-Methyl-1H-pyrazol-3-yl)aniline [oakwoodchemical.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. fishersci.com [fishersci.com]

- 9. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

An In-Depth Technical Guide to the Synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)aniline

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 3-(1-Methyl-1H-pyrazol-3-yl)aniline, a key building block in contemporary drug discovery and development. This document is intended for an audience of researchers, medicinal chemists, and process development scientists. We will delve into a validated multi-step synthesis, elucidating the underlying chemical principles, explaining the causality behind experimental choices, and providing detailed, actionable protocols. The narrative emphasizes strategic considerations for regioselectivity and functional group transformations, ensuring a high degree of scientific integrity and practical utility.

Introduction and Strategic Overview

This compound is a valuable bifunctional molecule incorporating a substituted pyrazole ring and an aniline moiety. This unique combination of heterocycles makes it a sought-after intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors and other targeted therapeutics. The pyrazole ring can engage in crucial hydrogen bonding interactions, while the aniline group provides a versatile handle for further chemical modifications, such as amide bond formation or participation in cross-coupling reactions.

The synthesis of asymmetrically substituted pyrazoles, such as the target molecule, presents a key challenge in controlling regioselectivity. The chosen synthetic strategy must ensure the precise placement of the methyl group on the N1 position of the pyrazole ring and the aminophenyl group at the C3 position. This guide details a reliable pathway commencing from readily available starting materials, proceeding through a nitrophenyl intermediate. This "nitro-first" approach is often preferred as it circumvents potential side reactions associated with the free amine during the pyrazole ring construction and utilizes a highly reliable final reduction step.

The overall synthetic strategy is depicted below:

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Pathway and Mechanistic Insights

This section provides a step-by-step guide to the synthesis, complete with experimental protocols adapted from established literature procedures and explanations for key transformations.

Step 1: Nitration of Acetophenone to 3-Nitroacetophenone

The synthesis begins with the electrophilic aromatic substitution of acetophenone. The acetyl group is a meta-directing deactivator, which selectively guides the incoming nitro group to the meta position, yielding the desired 3-nitroacetophenone precursor.

-

Expertise & Experience: The use of a cold mixture of concentrated nitric and sulfuric acids is a classic and highly effective method for nitration. Maintaining a low temperature (0-5 °C) is critical to prevent over-nitration and decomposition of the starting material, ensuring a high yield of the mono-nitrated product.

Experimental Protocol:

-

To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 37 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add 0.125 mol of acetophenone dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.

-

Prepare the nitrating mixture by carefully adding 9.5 mL of concentrated nitric acid to 27.5 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the acetophenone solution, maintaining the reaction temperature below 5 °C.

-

After the addition is complete, continue stirring at low temperature for an additional 10-15 minutes.

-

Carefully pour the reaction mixture onto a stirred mixture of 165 g of crushed ice in 375 mL of water.

-

The product will precipitate as a yellow solid. Isolate the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from ethanol to yield pure 3-nitroacetophenone.

| Parameter | Value | Reference |

| Starting Material | Acetophenone | |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ | |

| Temperature | 0-5 °C | |

| Typical Yield | 70-80% | |

| Product Melting Point | 76-78 °C | [1] |

Step 2: Formation of the Enaminone Intermediate

The 1,3-dicarbonyl synthon required for pyrazole formation is generated by reacting 3-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a one-carbon electrophile, converting the methyl ketone into a vinylogous amide, also known as an enaminone.[2]

-

Expertise & Experience: This reaction proceeds via the formation of an enolate from the ketone, which then attacks the electrophilic carbon of DMF-DMA. The subsequent elimination of methanol and dimethylamine drives the reaction to completion. This method is highly efficient for creating the activated 1,3-dicarbonyl equivalent needed for the subsequent cyclization.[2][3]

Experimental Protocol:

-

In a round-bottom flask, combine 1 equivalent of 3-nitroacetophenone with 1.2 equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the mixture at reflux (typically around 120-140 °C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product, 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one, often crystallizes upon cooling or after the removal of any excess reagent under reduced pressure.

-

The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Step 3: Knorr Pyrazole Synthesis: Cyclization with Methylhydrazine

This is the key ring-forming step, where the enaminone intermediate is cyclized with methylhydrazine to construct the 1-methyl-3-(3-nitrophenyl)-1H-pyrazole core. This reaction is a variation of the well-established Knorr pyrazole synthesis.[4][5][6][7]

-

Trustworthiness & Mechanistic Insight: The regioselectivity of this reaction is a critical consideration. Methylhydrazine has two non-equivalent nitrogen atoms. The reaction generally proceeds via initial attack of the more nucleophilic, sterically less hindered terminal nitrogen (NH₂) of methylhydrazine onto the β-carbon of the enaminone, followed by intramolecular cyclization and dehydration. This sequence preferentially leads to the formation of the desired 1,3-disubstituted pyrazole isomer. The use of an acidic catalyst, such as acetic acid, facilitates the dehydration step to the aromatic pyrazole.[4][8]

Caption: Simplified mechanism of the Knorr pyrazole synthesis with an enaminone.

Experimental Protocol:

-

Dissolve the crude 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Add methylhydrazine (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid if ethanol is used as the solvent.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure 1-methyl-3-(3-nitrophenyl)-1H-pyrazole.

| Parameter | Value | Reference |

| Key Reagents | Enaminone, Methylhydrazine | [4][8] |

| Solvent | Ethanol or Acetic Acid | [8] |

| Catalyst | Acetic Acid (optional) | [5] |

| Reaction Type | Knorr Pyrazole Synthesis (Cyclocondensation) | [7] |

| Key Consideration | Regioselectivity | [4][8] |

Step 4: Reduction of the Nitro Group to an Amine

The final step is the reduction of the aromatic nitro group to the corresponding aniline. This is a standard and high-yielding transformation in organic synthesis.

-

Expertise & Experience: Several methods are effective for this reduction. Catalytic hydrogenation (H₂ over Pd/C) is a clean method but may require specialized equipment. A more common and accessible laboratory method is the use of a metal in acidic media, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid. Tin(II) chloride is often preferred for its reliability and the ease of product work-up.[9][10]

Experimental Protocol (Using SnCl₂):

-

Suspend 1-methyl-3-(3-nitrophenyl)-1H-pyrazole (1 equivalent) in ethanol or concentrated hydrochloric acid in a round-bottom flask.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) portion-wise to the stirred suspension. The reaction is exothermic.

-

After the initial exotherm subsides, heat the mixture at reflux for 1-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully basify by the slow addition of a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is > 8. This will precipitate tin salts.

-

Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify by column chromatography or recrystallization to obtain the final product, this compound.

Conclusion

The synthetic pathway detailed in this guide represents a logical, efficient, and well-precedented approach to this compound. By starting with the nitration of acetophenone and strategically proceeding through an enaminone intermediate, the key challenge of regioselectivity in the Knorr pyrazole synthesis is effectively addressed. The final reduction of the nitro group is a robust and high-yielding transformation. The provided protocols, grounded in established chemical principles, offer a reliable blueprint for researchers and drug development professionals to access this important molecular scaffold.

References

- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

- Journal of Organic Chemistry. (2013). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.

- ResearchGate. (n.d.). Knorr Pyrazole Synthesis.

- Wikipedia. (n.d.). Paal–Knorr synthesis.

- National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PubMed Central.

- IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone.

- ChemSynthesis. (n.d.). 1-(3-nitrophenyl)ethanone.

- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.

- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.

- National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST WebBook.

- ChemBK. (n.d.). 1-(3-Nitrophenyl)ethanone.

- ResearchGate. (2015). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.

- ResearchGate. (n.d.). Process of reaction of p-aminoacetophenone with DMC.

- CSIRO Publishing. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon.

- ChemRxiv. (2021). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles.

- National Center for Biotechnology Information. (n.d.). 3'-Aminoacetophenone. PubChem.

- PrepChem.com. (n.d.). Preparation of 3′-aminoacetophenone.

- National Center for Biotechnology Information. (2020). Acid-Promoted [3 + 1 + 1] Cyclization of N-Tosylhydrazones and Isocyanides: A Method for the Preparation of 4,5-Diaminopyrazoles. PubMed.

- MDPI. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- MDPI. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.

- National Center for Biotechnology Information. (2018). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PubMed Central.

- PubMed. (2018). Synthesis of 3-Amino-7-(N,N-Dimethylamino)-2-Substituted-5-Phenylphenazin-5-Ium Chlorides by Oxidative Cyclization.

- MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

- Scribd. (n.d.). DMFDMA.

- ChemRxiv. (2022). Three cycles in the MoO2-catalyzed reduction of nitrobenzenes to anilines with pinacol. A computational study towards the valorization of biomass-derived polyols.

- ResearchGate. (2014). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one.

- ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

- ResearchGate. (n.d.). ChemInform Abstract: Pathways for Cyclizations of Hydrazine-Derived 2-(2-Cyanovinyl)-3-oxo-cyclohex-1-ene Enolates.

- Moroccan Journal of Chemistry. (n.d.). Cyclization of some N-Arylidene-2-(Acetamido)-3-(4-Chlorophenyl)Acrylohydrazides to 1-Arylideneamino-4-(4-Chlorobenzylidene)-2-Methyl-1h-Imidazolin-5(4h)-Ones.

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. prepchem.com [prepchem.com]

- 10. chemrxiv.org [chemrxiv.org]

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have led to its incorporation into a multitude of clinically significant therapeutic agents. This guide provides a comprehensive technical overview of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies pivotal to their discovery and development. We will explore key examples of pyrazole-based drugs, detailing their impact on critical signaling pathways and providing field-proven protocols for their synthesis and biological evaluation. This document is intended to serve as an in-depth resource for researchers and professionals engaged in the pursuit of novel therapeutics, highlighting the enduring potential of the pyrazole scaffold.

Introduction: The Privileged Pyrazole Core

Pyrazole and its derivatives are recognized as "privileged structures" in drug discovery, meaning they are capable of binding to multiple, unrelated biological targets with high affinity.[1] This versatility stems from the pyrazole ring's distinct electronic properties, including its aromaticity and the presence of both hydrogen bond donor and acceptor capabilities through its nitrogen atoms.[2] These characteristics allow for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]

The biological activities of pyrazole derivatives are remarkably broad, encompassing anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and anticonvulsant properties, among others.[4][5] This has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[6][7] This guide will dissect the biological underpinnings of these activities, providing a robust framework for the rational design of new pyrazole-based therapeutic agents.

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods available to researchers. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole core.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones

One of the most prevalent methods for synthesizing 1,3,5-trisubstituted pyrazoles involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with hydrazine derivatives.[8] This two-step process is versatile and allows for significant diversity in the final products.

Stage 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Dissolve an appropriate aryl ketone (1 mmol) and aryl aldehyde (1 mmol) in ethanol (10-20 mL) in a round-bottom flask.

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the stirred mixture at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.

-

Collect the solid by filtration, wash with water until neutral, and dry.

-

Recrystallize the crude chalcone from ethanol to obtain the purified product.

Stage 2: Pyrazoline Synthesis (Cyclocondensation)

-

In a round-bottom flask, dissolve the synthesized chalcone (1 mmol) in ethanol (10-20 mL).[8]

-

Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.2 mmol) to the solution.[8]

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.[8]

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the pyrazoline derivative.[8]

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the product by recrystallization from ethanol.[8]

To obtain the aromatic pyrazole, the intermediate pyrazoline can be oxidized.

Synthesis of Celecoxib: A Case Study

The synthesis of the selective COX-2 inhibitor, Celecoxib, provides a practical example of pyrazole ring formation. A common route involves a Claisen condensation followed by a cyclocondensation reaction.[9]

Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

-

To a mixture of sodium methoxide (0.4 g) in toluene (2 ml), add a mixture of 4-methylacetophenone (0.85 g) and ethyl trifluoroacetate (1.0 g) in toluene (2 ml) at 35-40°C.

-

Stir the reaction mixture at 75°C for 4 hours.

-

Cool the mixture to 25-30°C and add water (2 ml) and 20% aqueous HCl (3 ml).

-

Stir for 30 minutes, then separate the layers.

-

Extract the aqueous layer with toluene (2 x 2 ml).

-

Combine the organic layers and remove the solvent under vacuum to yield the 1,3-dione intermediate.

Step 2: Cyclocondensation to Synthesize Celecoxib

-

In a reaction vessel, combine 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (40 g), 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g), and methanol (860 mL).[9]

-

Heat the mixture to 65°C and stir for 10 hours.[9]

-

Cool the reaction mixture to 25-30°C and remove the solvent under vacuum.[9]

-

The resulting crude Celecoxib can be purified by recrystallization.

Key Biological Activities and Mechanisms of Action

The therapeutic potential of pyrazole derivatives is vast. Here, we explore some of the most significant biological activities and the underlying molecular mechanisms, focusing on prominent drug examples.

Anti-inflammatory Activity: COX-2 Inhibition

Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[11]

Celecoxib (Celebrex®) is a cornerstone example of a selective COX-2 inhibitor. Its chemical structure allows it to fit into the larger, more flexible active site of COX-2, while having a much lower affinity for the constitutively expressed COX-1 enzyme, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[11]

Caption: Inhibition of the JAK-STAT Signaling Pathway by Ruxolitinib.

[12]

-

Reagent Preparation:

-

Prepare Kinase Assay Buffer.

-

Prepare stock solutions of recombinant JAK2 enzyme, a suitable peptide substrate, ATP, and the test compound (e.g., a pyrazole derivative).

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the JAK2 enzyme and the peptide substrate to each well and incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Data Acquisition and Analysis:

-

Terminate the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption, or immunoassays that detect the phosphorylated peptide.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Celecoxib | A549 (Lung) | 35-65 | [9][13] |

| Celecoxib | BALL-1 (Leukemia) | 35-65 | [9][13] |

| Celecoxib | Hela (Cervical) | 37.2 | [5] |

| Celecoxib | U251 (Glioblastoma) | 11.7 | [5] |

| Ruxolitinib | UKE-1 (Myeloproliferative Neoplasm) | 0.073 | [7] |

| Ruxolitinib | SET-2 (Myeloproliferative Neoplasm) | 0.055 | [7] |

| Ruxolitinib | HEL (Erythroleukemia) | 0.325 | [7] |

| Pyrazole Derivative 5 | HepG2 (Liver) | 13.14 | [14] |

| Pyrazole Derivative 5 | MCF-7 (Breast) | 8.03 | [14] |

Phosphodiesterase-5 (PDE5) Inhibition

Sildenafil (Viagra®) , a pyrazole-containing compound, revolutionized the treatment of erectile dysfunction. Its mechanism of action involves the potent and selective inhibition of phosphodiesterase type 5 (PDE5). [1]PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. [8]By inhibiting PDE5, sildenafil leads to elevated levels of cGMP, which in turn promotes smooth muscle relaxation and vasodilation, facilitating penile erection upon sexual stimulation. [1][8]

Caption: Sildenafil's Mechanism of Action via PDE5 Inhibition.

[13]

-

Reagent Preparation:

-

Prepare a complete PDE assay buffer.

-

Prepare stock solutions of recombinant human PDE5A1, a fluorescently labeled cGMP substrate (e.g., FAM-cGMP), a binding agent, the test compound, and a positive control (e.g., Sildenafil).

-

-

Assay Procedure:

-

In a 96-well black microplate, add the test compound at various concentrations.

-

Add the diluted PDE5A1 enzyme to each well and incubate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FAM-cGMP substrate.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the binding agent.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence polarization of each well using a microplate reader.

-

Calculate the percentage of PDE5 inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

| Compound | IC50 (nM) for PDE5 | Reference |

| Sildenafil | 3.4 - 8.5 | [1][10] |

| Vardenafil | 0.091 | [15] |

| Tadalafil | 1.8 | [15] |

| Avanafil | 5.2 | [15] |

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. [16]Their mechanisms of action are diverse and can include the inhibition of essential microbial enzymes, such as DNA gyrase. [17]

[16]

-

Preparation:

-

Prepare serial dilutions of the test pyrazole compound in a 96-well microplate containing appropriate broth medium.

-

Prepare a standardized inoculum of the target microorganism.

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well of the microplate.

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

MIC Determination:

-

Visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth. [16]

-

| Compound/Drug | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans | A. niger | Reference |

| Pyrazole 21a | 62.5 | 62.5 | 125 | 62.5 | 125 | 2.9-7.8 | [16][18] |

| Pyrazole 21b | >125 | 125 | >125 | 125 | >125 | 125 | [16][18] |

| Pyrazole 21c | 125 | 125 | 125 | 125 | 62.5 | 125 | [16][18] |

| Pyrano[2,3-c] pyrazole 5c | >100 | >100 | 6.25 | 6.25 | >100 | >100 | [19] |

| Imidazothiadiazole-pyrazole 21c | 0.25 | - | - | - | - | - | [20] |

| Imidazothiadiazole-pyrazole 23h | 0.25 | - | - | - | - | - | [20] |

| Pyrazoline 9 | 4 | - | >128 | >128 | - | - | [21] |

| Chloramphenicol | - | - | - | - | - | - | [16][18] |

| Clotrimazole | - | - | - | - | - | - | [16][18] |

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally demonstrated its value in the landscape of drug discovery, yielding a diverse array of clinically successful drugs. Its synthetic tractability and the ability to modulate its physicochemical properties through substitution make it an enduringly attractive starting point for the development of new therapeutic agents. The broad spectrum of biological activities, from anti-inflammatory and anticancer to antimicrobial effects, underscores the remarkable versatility of this heterocyclic core.

Future research in this field will likely focus on several key areas. The development of novel, highly selective pyrazole derivatives targeting specific isoforms of enzymes or receptor subtypes will be crucial for enhancing therapeutic efficacy and minimizing off-target effects. The exploration of pyrazole-containing hybrid molecules, which combine the pyrazole nucleus with other pharmacophores, holds promise for creating multifunctional drugs with improved potency and the ability to overcome drug resistance. Furthermore, the application of computational methods, such as molecular docking and virtual screening, will continue to accelerate the identification of novel pyrazole-based lead compounds.

As our understanding of the molecular basis of disease deepens, the rational design of pyrazole derivatives tailored to specific biological targets will undoubtedly lead to the next generation of innovative medicines. The journey of the pyrazole nucleus in medicinal chemistry is far from over; its privileged status is well-earned and its future is bright.

References

- Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. PMC.

- The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats. PubMed.

- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).

- Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines. PubMed.

- Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms. PMC.

- Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. ResearchGate.

- Anti-Inflammatory Activities of Pyrazole Benzamides: Integrating In Vivo, Molecular Docking, and Dynamics Studies. African Journal of Biomedical Research.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

- Mechanism of JAK Inhibitors and a Review of Ruxolitinib | AJMC. AJMC.

- What is the mechanism of Celecoxib? - Patsnap Synapse. Patsnap Synapse.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH.

- Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal.

- Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry (RSC Publishing).

- IC 50 P values of sildenafil according to analyses by various laboratories. ResearchGate.

- Cytotoxic effects of ruxolitinib at 24, 48, and 72 h on K-562 ( a ) and NCI-BL 2171 cell lines. ResearchGate.

- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes | Organic Letters. ACS Publications.

- Antibacterial pyrazoles: tackling resistant bacteria. PMC.

- SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA.

- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. MDPI.

- Results of anti anti-inflammatory activity (Carrageenan induced paw edema method). ResearchGate.

- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC.

- Synthesis of 1,3,5‐trisubstituted pyrazoles 2 (Ts=tosyl, Bn=benzyl). ResearchGate.

- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. PMC.

- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.

- Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3. ResearchGate.

- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC.

- MIC values of pyrazoles 3a-c and 4a-c against bacteria of the... ResearchGate.

- The MIC values of pyrazolines against bacterial strains. ResearchGate.

- Antibacterial activity data in MIC (µg/mL) | Download Table. ResearchGate.

- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry.

- PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology.

- TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate.

- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC.

- In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. NIH.

- IC 50 (μM) values of PDE5 inhibitors for selected PDE families. ResearchGate.

- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.

- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC.

Sources

- 1. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ruxolitinib | Cell Signaling Technology [cellsignal.com]

- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 4. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Core for Targeting Key Mediators of Disease

A Senior Application Scientist's Guide to the Therapeutic Landscape of Pyrazole Compounds

Introduction: The Versatility of a Five-Membered Ring

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and "drug-like" properties have propelled it from a simple chemical entity to the core of numerous FDA-approved therapeutics.[1][2][3] The metabolic stability of the pyrazole ring, coupled with its ability to serve as a bioisosteric replacement for other cyclic systems, has led to its prevalence in drugs targeting a wide array of diseases, from cancer and inflammation to infectious agents.[1][2] This guide provides an in-depth exploration of the key therapeutic targets of pyrazole-based compounds, offering insights for researchers and drug development professionals aiming to leverage this privileged scaffold.

I. Targeting the Kinome: Pyrazole Derivatives as Potent Protein Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] Pyrazole-based compounds have emerged as a dominant class of protein kinase inhibitors (PKIs), with several approved drugs demonstrating significant clinical efficacy.[4][5][6][7]

A. Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2)

Overexpression and mutations of EGFR and HER-2 are key drivers in various cancers. Pyrazole derivatives have been successfully designed to inhibit the tyrosine kinase activity of these receptors. For instance, novel pyrazole derivatives have demonstrated significant anticancer activity against EGFR and HER-2 with IC50 values in the sub-micromolar range.[8]

B. Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, a process largely mediated by VEGFR. Pyrazole-based compounds have been developed as potent dual inhibitors of EGFR and VEGFR-2, showcasing a multi-pronged approach to cancer therapy.[9]

C. Other Key Kinase Targets in Oncology

The pyrazole scaffold has been successfully employed to target a multitude of other kinases implicated in cancer progression:

-

Aurora-A Kinase: Essential for mitotic progression, its inhibition by pyrazole derivatives can lead to cell cycle arrest and apoptosis.[8]

-

BCR-Abl Kinase: The hallmark of chronic myeloid leukemia, it is effectively targeted by pyrazole-containing compounds.[8]

-

Janus Kinase (JAK1): A key player in cytokine signaling, its selective inhibition by pyrazole derivatives like Golidocitinib has shown promise in T-cell lymphoma.[4]

-

Bruton's Tyrosine Kinase (BTK): Covalently inhibited by the pyrazole-containing drug ibrutinib, crucial for B-cell malignancies.[9]

The following diagram illustrates the central role of protein kinases in cancer cell signaling and the points of intervention by pyrazole-based inhibitors.

Caption: Pyrazole compounds targeting key protein kinase signaling pathways in cancer.

II. Combating Inflammation: The Role of Pyrazoles as Cyclooxygenase (COX) Inhibitors

The anti-inflammatory properties of pyrazole derivatives are well-established, with Celecoxib being a prime example of a selective COX-2 inhibitor.[10][11]

A. Selective COX-2 Inhibition